

# Synergistic Anti-Cancer Activity of BSJ-02-162: A Comparative Guide

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## Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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**BSJ-02-162** is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a significant synergistic anti-cancer effect by inducing the simultaneous degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity leads to enhanced anti-proliferative effects in cancer cells, particularly in Mantle Cell Lymphoma (MCL), when compared to agents that target these pathways individually. This guide provides a comparative analysis of **BSJ-02-162** against other relevant anti-cancer agents, supported by experimental data and detailed methodologies.

## Data Presentation: Comparative Anti-Proliferative Activity

The synergistic effect of **BSJ-02-162** is evident in its enhanced ability to inhibit the growth of various MCL cell lines. The following table summarizes the comparative inhibitory concentrations (IC<sub>50</sub>) of **BSJ-02-162** and related compounds.

Compound	Target(s)	Granta-519 (IC50, nM)	Mino (IC50, nM)	Jeko-1 (IC50, nM)
BSJ-02-162	CDK4/6 & IKZF1/3 Degradar	< 100	< 100	< 100
BSJ-03-204	CDK4/6 Degradar	> 100	> 100	> 100
Palbociclib	CDK4/6 Inhibitor	~250	~500	> 1000
Lenalidomide	IKZF1/3 Degradar	> 1000	> 1000	> 1000

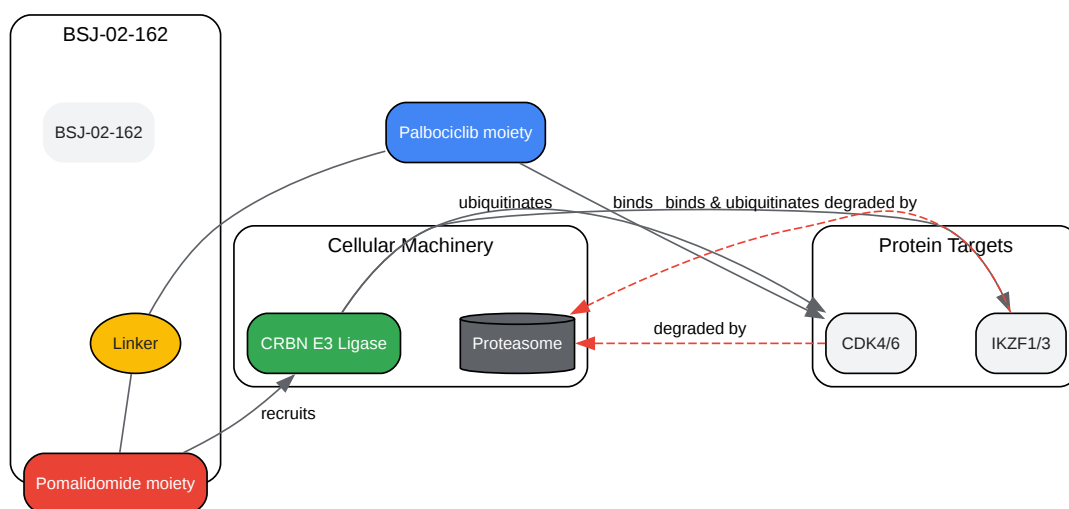
Note: The IC50 values are approximated from graphical data presented in Jiang et al., 2019.

**BSJ-02-162** consistently demonstrates significantly higher potency (lower IC50) across multiple MCL cell lines compared to the single-target agents, highlighting its synergistic activity.

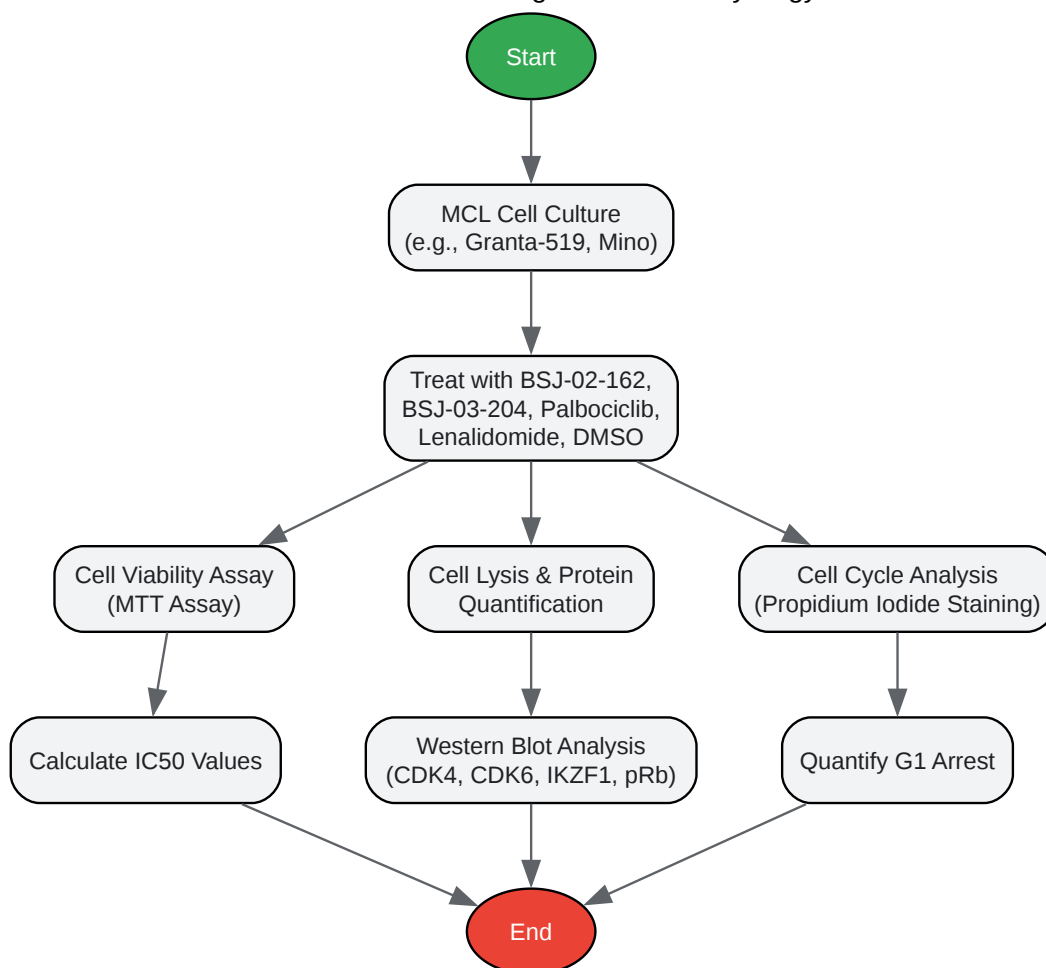
## Mechanism of Action: Dual Protein Degradation

**BSJ-02-162** is a heterobifunctional molecule composed of a ligand for CDK4/6 (derived from palbociclib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from pomalidomide), and a linker connecting them. This design allows **BSJ-02-162** to recruit CRBN to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. Simultaneously, the pomalidomide moiety engages CRBN to degrade its native substrates, IKZF1 and IKZF3. This dual degradation results in a potent, synergistic anti-tumor effect.

Mechanism of BSJ-02-162 Synergistic Activity



## Workflow for Evaluating BSJ-02-162 Synergy



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